

Application Notes: Sulfo-Cyanine7 Alkyne for Protein Labeling

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Compound of Interest		
Compound Name:	Sulfo-Cyanine7 alkyne	
Cat. No.:	B1193678	Get Quote

Introduction

Sulfo-Cyanine7 alkyne is a water-soluble, near-infrared (NIR) fluorescent dye designed for robust and specific labeling of biomolecules.[1][2] Its terminal alkyne group enables covalent conjugation to azide-modified proteins via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[3][4] This method is highly selective and biocompatible, proceeding efficiently in aqueous buffers with minimal impact on protein function.[4][5][6] The resulting Sulfo-Cyanine7-labeled proteins are ideal for a range of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging, due to the dye's high aqueous solubility and emission in the NIR spectrum, which minimizes background autofluorescence from biological samples.[7]

Principle of the Method

The labeling strategy involves two main stages:

- Introduction of an Azide Moiety: An azide group must be incorporated into the target protein.
 This can be achieved through various methods, such as metabolic labeling with azide-bearing amino acid analogs (e.g., azidohomoalanine) or by chemically modifying native amino acid residues (e.g., lysines) with an azide-functionalized linker.
- Click Chemistry Reaction: The azide-modified protein is then reacted with **Sulfo-Cyanine7 alkyne** in the presence of a copper(I) catalyst. The reaction forms a stable triazole linkage, covalently attaching the fluorescent dye to the protein.



Experimental Protocols

Protocol 1: Introduction of Azide Groups onto a Protein

This protocol describes the chemical modification of primary amines (e.g., lysine residues) on a protein surface using an NHS-Ester-azide linker.

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
- Azide-PEG4-NHS Ester
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Purification resin (e.g., Sephadex G-25) for desalting[8]

Procedure:

- Protein Preparation:
 - Ensure the protein is in a buffer free of primary amines (e.g., Tris) or ammonium ions, as these will compete with the labeling reaction.[8]
 - The recommended protein concentration is 2-10 mg/mL for optimal labeling efficiency.[8]
 Adjust the protein solution to pH 8.0-8.5 using 1 M sodium bicarbonate if necessary.[8]
- Reagent Preparation:
 - Immediately before use, prepare a 10 mM stock solution of Azide-PEG4-NHS Ester in anhydrous DMF or DMSO.
- Azide Labeling Reaction:
 - Add a 10-20 fold molar excess of the Azide-PEG4-NHS Ester stock solution to the protein solution.
 - Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C, protected from light, with gentle mixing.



• Purification:

- Remove the unreacted azide linker by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).[8]
- The resulting azide-modified protein is now ready for conjugation with Sulfo-Cyanine7
 alkyne.

Protocol 2: Sulfo-Cyanine7 Alkyne Labeling via Click Chemistry

This protocol details the copper-catalyzed click reaction to label the azide-modified protein.

Materials:

- Azide-modified protein (from Protocol 1)
- Sulfo-Cyanine7 alkyne
- Copper(II) sulfate (CuSO₄)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Sodium Ascorbate
- Amine-free buffer (e.g., PBS, pH 7.4)
- Purification resin (e.g., Sephadex G-25)[8]

Procedure:

- Reagent Preparation:
 - Dye Solution: Prepare a 10 mM stock solution of Sulfo-Cyanine7 alkyne in water or DMSO.[9] Store protected from light.
 - Catalyst Premix: Prepare a fresh solution containing 50 mM CuSO₄ and 250 mM THPTA in water.



- Reducing Agent: Prepare a fresh 500 mM stock solution of sodium ascorbate in water.
 This solution is prone to oxidation and should be made immediately before use.[9]
- Click Labeling Reaction:
 - In a microcentrifuge tube, combine the azide-modified protein (at a final concentration of 1-5 mg/mL) with a 3-10 fold molar excess of Sulfo-Cyanine7 alkyne.[9]
 - Add the Catalyst Premix to a final concentration of 1 mM CuSO₄ / 5 mM THPTA.
 - Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 20 mM.
 - Gently mix the components and incubate for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.
- Purification of Labeled Protein:
 - Remove excess dye and reaction components using a desalting column (e.g., Sephadex G-25) equilibrated with your buffer of choice (e.g., PBS).[8][9]
 - Collect the colored fractions corresponding to the labeled protein. The labeled protein can be stored at 4°C for short-term use or at -20°C for long-term storage.

Protocol 3: Determination of Labeling Efficiency

The degree of labeling (DOL), or the average number of dye molecules per protein, can be determined spectrophotometrically.

Procedure:

- Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum for Sulfo-Cyanine7, which is approximately 750 nm (A₇₅₀).
- Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:
 - Protein Concentration (M) = [A₂₈₀ (A₇₅₀ × CF₂₈₀)] / ε protein



- CF₂₈₀: Correction factor for the dye (A₂₈₀ / A₇₅₀). This value is typically ~0.05 for Cyanine7 dyes.
- ε_protein: Molar extinction coefficient of the protein at 280 nm.
- Calculate the Degree of Labeling (DOL) using the formula:
 - DOL = A₇₅₀ / (ε_dye × Protein Concentration (M))
 - ε_dye: Molar extinction coefficient of Sulfo-Cyanine7 at ~750 nm (typically ~250,000 M⁻¹cm⁻¹).

Data Presentation

Table 1: Typical Reagent Concentrations for Click Chemistry Labeling

Reagent	Stock Concentration	Final Concentration	Molar Excess (relative to protein)
Azide-Modified Protein	1-10 mg/mL	1-5 mg/mL	1x
Sulfo-Cyanine7 Alkyne	10 mM	0.1 - 0.5 mM	3-10x
CuSO ₄ /THPTA Premix	50 mM / 250 mM	1 mM / 5 mM	-
Sodium Ascorbate	500 mM	20 mM	-

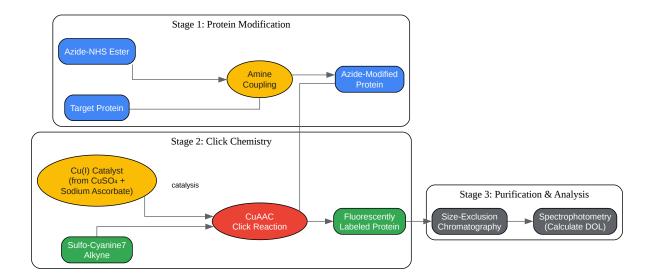
Table 2: Expected Labeling Outcomes and Performance



Parameter	Typical Value	Notes
Labeling Efficiency	50-90%	Efficiency can be dependent on protein molecular weight, with higher molecular weight proteins often showing better labeling.[10]
Degree of Labeling (DOL)	1.0 - 4.0	A DOL between 2.0 and 4.0 is often optimal for antibody labeling to avoid quenching and loss of function.
Reaction Time	1-2 hours	Reactions are typically complete within this timeframe at room temperature.[11]
Purity	>95%	Post-labeling purification is crucial to remove unreacted dye and reagents.

Visualizations

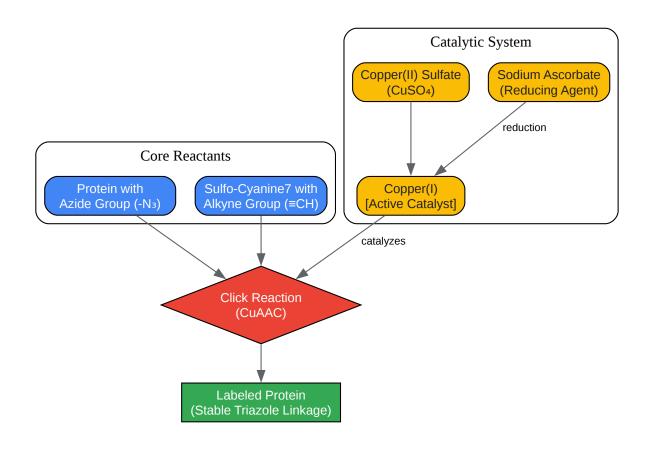




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Caption: Workflow for protein labeling using Sulfo-Cyanine7 alkyne via click chemistry.





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